2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate
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Overview
Description
2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate is a complex organic compound that features a combination of methoxyphenyl and benzo[d]oxazole moieties linked by an ethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate typically involves the reaction of 2-methoxyphenyl ethanesulfonate with benzo[d]oxazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of benzo[d]oxazole-2-thiol attacks the sulfonate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
Uniqueness
2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate is unique due to the presence of both methoxyphenyl and benzo[d]oxazole moieties linked by an ethanesulfonate group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(2-methoxyphenyl) 2-(1,3-benzoxazol-2-ylsulfanyl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-20-14-8-4-5-9-15(14)22-24(18,19)11-10-23-16-17-12-6-2-3-7-13(12)21-16/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZQEIGSNHKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)CCSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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